molecular formula C7H4ClNO2S B2452572 Methyl 3-chloro-5-cyanothiophene-2-carboxylate CAS No. 2416230-48-1

Methyl 3-chloro-5-cyanothiophene-2-carboxylate

Cat. No. B2452572
M. Wt: 201.62
InChI Key: ALMJCKIDHUUORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-chloro-5-cyanothiophene-2-carboxylate” is a chemical compound with the CAS Number: 2416230-48-1 . It has a molecular weight of 201.63 and its IUPAC name is the same as its common name . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 3-chloro-5-cyanothiophene-2-carboxylate” is 1S/C7H4ClNO2S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-chloro-5-cyanothiophene-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 201.63 .

Scientific Research Applications

Crystal Structure Analysis

Methyl-3-aminothiophene-2-carboxylate, a key intermediate in various domains including organic synthesis and pesticides, shows promising properties based on single crystal X-ray diffraction analysis. The compound forms unique crystallographic structures with various inter- and intra-molecular interactions, such as hydrogen bond interactions and weak C–H⋯S interactions. These structures and interactions are further supported by comprehensive computational analyses like three-dimensional Hirshfeld surface and reduced density gradient (RDG) analysis, highlighting the compound's potential in crystallography and material science applications (Tao et al., 2020).

Molecular Modeling and Synthesis

The synthesis and structural characterization of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate reveal intricate molecular structures and potential applications in material science. The detailed crystal structure and molecular modeling offer insights into the molecule's conformation and interactions, demonstrating its relevance in chemical synthesis and modeling (De Armas et al., 2000).

Synthesis of Pharmaceutical and Agrochemical Intermediates

2-Chloro-5-methylthiophene serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The reported low-cost and efficient synthesis route, yielding the product with high efficiency, underlines the compound's significance in the pharmaceutical and agrochemical industries (Yang, 2010).

Safety And Hazards

“Methyl 3-chloro-5-cyanothiophene-2-carboxylate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation as well as respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-chloro-5-cyanothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMJCKIDHUUORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-5-cyanothiophene-2-carboxylate

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